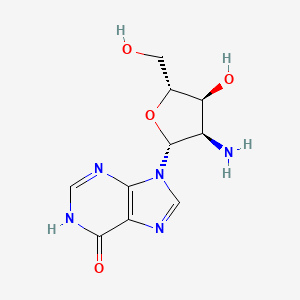

2'-Amino-2'-deoxyinosine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Transformations of 2 Amino 2 Deoxyinosine

Biosynthetic Pathways and Gene Clusters in Microbial Systems

The biosynthesis of aminonucleosides in microorganisms is typically orchestrated by a series of enzymes whose genetic blueprints are clustered together on the chromosome. youtube.com These biosynthetic gene clusters (BGCs) facilitate the efficient production of complex secondary metabolites. youtube.com While a specific BGC for 2'-Amino-2'-deoxyinosine has not been definitively characterized, knowledge from related aminonucleoside antibiotics, such as puromycin (B1679871), provides a model for understanding its formation. nih.govnih.gov

The genetic basis for the production of aminonucleoside antibiotics is found within biosynthetic gene clusters (BGCs). researchgate.net For instance, the complete gene cluster for puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, has been successfully cloned and expressed in heterologous hosts like Streptomyces lividans. nih.govnih.gov This cluster, spanning approximately 15 kb, contains the structural, regulatory, and resistance genes necessary for puromycin production. nih.gov

Analysis of such clusters reveals a collection of genes encoding enzymes essential for precursor synthesis. A hypothetical BGC for a precursor like 2'-amino-2'-deoxyadenosine (B84144) would be expected to contain genes for enzymes that modify the sugar moiety and the nucleobase, including aminotransferases, methyltransferases, and hydrolases. nih.gov

Table 1: Proposed Gene Types in a Hypothetical BGC for 2'-Aminonucleoside Precursors

| Gene Type | Proposed Function in Biosynthesis | Example from Known BGCs |

|---|---|---|

| Aminotransferase | Addition of an amino group to the 2' position of the ribose sugar. | Genes responsible for amination steps in antibiotic synthesis. |

| Nudix Hydrolase | "House-cleaning" enzymes that sanitize the nucleotide pool by hydrolyzing various nucleoside diphosphate (B83284) derivatives, ensuring the availability of correct precursors. frontierspartnerships.orgnih.gov | MutT proteins and other Nudix family enzymes found across organisms. frontierspartnerships.org |

| Regulatory Genes | Control the expression of the biosynthetic genes within the cluster. | prg1 in the puromycin cluster, similar to pleiotropic regulators. nih.govresearchgate.net |

The formation of this compound is the result of a sequence of precise enzymatic reactions. The key steps involve the modification of a precursor nucleoside, primarily through deamination and the actions of various hydrolases and transferases.

Adenosine (B11128) deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and its derivatives. researchgate.netnih.gov This enzyme converts adenosine to inosine (B1671953) and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine (B131508). researchgate.netnih.gov This well-established catalytic activity is central to the formation of this compound from its direct precursor, 2'-amino-2'-deoxyadenosine. The enzyme facilitates the substitution of the amino group at the C6 position of the purine ring with a keto group, thereby converting the adenine (B156593) base into a hypoxanthine (B114508) base. wikipedia.org

The biosynthesis of the 2'-amino-substituted ribose moiety is a critical upstream part of the pathway. This process likely involves two key classes of enzymes:

Aminotransferases : These enzymes are responsible for introducing the amino group at the 2'-position of the sugar ring of a nucleotide precursor.

Nudix Hydrolases : This is a large superfamily of "house-cleaning" enzymes that hydrolyze nucleoside diphosphates linked to another moiety (X). frontierspartnerships.orgwikipedia.org Their role in biosynthetic pathways is to maintain the integrity of the nucleotide pool by degrading potentially mutagenic or inhibitory intermediates, thereby ensuring a ready supply of the correct precursors for the main synthetic pathway. ebi.ac.uk They are defined by a conserved 23-amino acid motif known as the Nudix box (GX5EX7REUXEEXGU). frontierspartnerships.orgnih.gov

Elucidation of Enzymatic Steps in this compound Biosynthesis

Enzymatic Conversion from Related Nucleosides and Analogs

The generation of this compound can also be achieved through the enzymatic modification of closely related nucleoside analogs. This biocatalytic approach is often highly specific and efficient.

The most direct enzymatic pathway for the formation of this compound is the deamination of 2'-Amino-2'-deoxyadenosine. This reaction is catalyzed by the enzyme adenosine deaminase (ADA). researchgate.netnih.gov The enzyme acts on the C6-amino group of the adenine ring of 2'-Amino-2'-deoxyadenosine, converting it to a carbonyl group and thus forming this compound. This process mirrors the natural conversion of 2'-deoxyadenosine to 2'-deoxyinosine within the cell's purine salvage pathway. researchgate.netcdnsciencepub.com

Table 2: Key Enzymes and Their Roles in this compound Formation

| Enzyme | EC Number | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| Adenosine Deaminase (ADA) | 3.5.4.4 | 2'-Amino-2'-deoxyadenosine | This compound | Deamination |

| Aminotransferase | 2.6.1.- | Sugar-phosphate precursor | 2'-amino-sugar-phosphate precursor | Amination |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2'-Amino-2'-deoxyadenosine |

| This compound |

| 2'-deoxyadenosine |

| 2'-deoxyinosine |

| Adenosine |

| Hypoxanthine |

| Inosine |

Chemical Synthesis and Molecular Modifications of 2 Amino 2 Deoxyinosine

Strategies for the Chemical Synthesis of 2'-Amino-2'-deoxyinosine

The generation of this compound can be achieved through chemoenzymatic routes, which leverage the specificity of enzymes, or through de novo chemical methodologies that build the molecule from simpler precursors.

Chemoenzymatic methods provide an efficient and stereoselective route to this compound. These approaches often utilize enzymes such as nucleoside phosphorylases, which catalyze the transfer of a deoxyribose moiety from a donor nucleoside to a purine (B94841) base. nih.govnih.gov

A common strategy involves the use of purine nucleoside phosphorylase (PNP) to catalyze the transglycosylation reaction between a suitable purine base, such as hypoxanthine (B114508), and a 2'-amino-2'-deoxyribose-1-phosphate donor. nih.govmdpi.com The latter is typically generated in situ from a more readily available 2'-amino-2'-deoxynucleoside. This enzymatic step ensures the correct formation of the β-glycosidic bond, a challenge in purely chemical syntheses. The combination of chemical synthesis for the modified sugar and enzymatic coupling for the base attachment highlights the power of this integrated approach. acs.org

| Enzyme Class | Typical Reaction | Substrates | Product |

| Nucleoside Phosphorylase | Transglycosylation | Hypoxanthine, 2'-amino-2'-deoxyribose-1-phosphate | This compound |

De novo synthesis of purine nucleosides is a fundamental biochemical pathway that can be adapted for chemical synthesis. microbenotes.comprolekare.cz This approach builds the purine ring system onto the ribose sugar moiety step-by-step from simple acyclic precursors. The synthesis begins with an activated form of ribose, typically 5-phosphoribosyl-1-pyrophosphate (PRPP), and sequentially adds atoms from precursors like glycine, formate, glutamine, aspartate, and carbon dioxide to construct the inosine (B1671953) monophosphate (IMP) scaffold. microbenotes.comyoutube.comyoutube.com

To synthesize this compound via a de novo chemical route, the strategy would involve the initial synthesis of a 2'-amino-modified ribose derivative. This modified sugar would then serve as the foundation upon which the hypoxanthine base is constructed. The key challenge in this approach is the stereoselective introduction of the amino group at the 2'-position of the sugar and the subsequent cyclization reactions to form the purine ring. While complex, this methodology offers the flexibility to introduce a wide variety of modifications to both the sugar and the base. rsc.org

Derivatization for Oligonucleotide Synthesis and Functional Probes

Once synthesized, this compound must be chemically modified to be incorporated into oligonucleotides using standard solid-phase synthesis techniques or to attach functional probes.

The cornerstone of modern oligonucleotide synthesis is the phosphoramidite (B1245037) method. To make this compound compatible with this chemistry, it must be converted into a phosphoramidite derivative. nih.govwikipedia.org This process involves several key protection steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group to prevent its participation in subsequent reactions and to allow for monitoring of coupling efficiency during oligonucleotide synthesis. biotage.com

2'-Amino Protection: The 2'-amino group is typically protected with a base-labile group, such as a trifluoroacetyl or a photolabile group, to prevent side reactions during synthesis and allow for its selective deprotection if further modifications are desired.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. nih.gov

The resulting 5'-O-DMT-2'-N-protected-2'-deoxyinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is the building block used in automated DNA synthesizers. researchgate.net

| Functional Group | Protecting Group | Purpose |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile protection for synthesis |

| 2'-Amino | Trifluoroacetyl or Photolabile group | Base-labile or light-removable protection |

| 3'-Hydroxyl | (β-cyanoethyl-N,N-diisopropyl)phosphoramidite | Reactive group for coupling |

The incorporation of the this compound phosphoramidite into an oligonucleotide chain follows the standard cycle of solid-phase synthesis. wikipedia.orgbiomers.net The synthesis is typically performed on a solid support, such as controlled pore glass (CPG). biotage.com The process consists of four main steps, repeated for each nucleotide addition:

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed with an acid, such as trichloroacetic acid, to expose the free hydroxyl group. wikipedia.org

Coupling: The this compound phosphoramidite is activated, typically with tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion mutants. wikipedia.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. biomers.net

The introduction of photoreactive groups allows for the use of 2'-deoxyinosine-containing oligonucleotides in cross-linking studies to investigate nucleic acid-protein interactions. researchgate.net A common strategy involves the synthesis of an oligonucleotide containing a precursor that can be converted into a photoreactive moiety post-synthetically.

For example, an oligonucleotide can be synthesized using a 2-fluoro-2'-deoxyinosine phosphoramidite. nih.govresearchgate.net After the full-length oligonucleotide is assembled, the 2-fluoro group can be displaced by an azide (B81097) group through treatment with lithium azide. researchgate.netnih.govresearchgate.net This converts the 2-fluoro-2'-deoxyinosine residue into the photoreactive 2-azido-2'-deoxyinosine. nih.govresearchgate.net This post-synthetic modification strategy is necessary because the azido (B1232118) group is not compatible with the standard phosphoramidite chemistry used in oligonucleotide synthesis. researchgate.net

| Precursor Moiety | Reagent | Photoreactive Moiety |

| 2-Fluoro | Lithium Azide | 2-Azido |

Biological Activities of 2 Amino 2 Deoxyinosine

Antiviral Activities of 2'-Amino-2'-deoxyinosine Analogs

The exploration of nucleoside analogs as antiviral agents has revealed specific activities of this compound-related compounds against certain viruses, particularly RNA viruses.

Research has demonstrated the selective antiviral properties of 2'-amino-2'-deoxyadenosine (B84144) (2-AA), an analog of this compound. Studies investigating the effect of this compound on the multiplication of various viruses found that it specifically inhibited the measles virus. nih.gov At a concentration of 5 micrograms/ml, 2-AA achieved complete inhibition of measles virus replication, with no infectious virus or viral antigens detected. nih.gov This selective activity is notable when compared to other nucleoside analogs like 9-beta-D-arabinofuranosyl adenine (B156593), which was inactive against the measles virus but showed activity against herpes simplex virus and BK virus. nih.gov The mechanism of action is thought to involve the later functions of viral replication, possibly the translation step. nih.gov Although an effective vaccine exists, the development of antiviral treatments for measles is a public health priority, as there are currently no licensed antivirals specifically for this virus. respiratory-therapy.com

| Compound | Virus | Activity | Concentration for Complete Inhibition |

| 2'-Amino-2'-deoxyadenosine (2-AA) | Measles virus | Inhibitory | 5 µg/ml |

| Herpes simplex virus | Inactive | N/A | |

| BK virus | Inactive | N/A | |

| Vesicular stomatitis virus | Inactive | N/A | |

| Echo virus | Inactive | N/A | |

| 9-beta-D-arabinofuranosyl adenine | Herpes simplex virus | Active | 50 µg/ml |

| BK virus | Active | 50 µg/ml | |

| Measles virus | Inactive | N/A | |

| Vesicular stomatitis virus | Inactive | N/A | |

| Echo virus | Inactive | N/A |

This table summarizes the selective antiviral activity of 2'-Amino-2'-deoxyadenosine compared to another nucleoside analog.

The antiviral activity of 2'-amino-2'-deoxyadenosine appears to be narrow, with studies indicating high selectivity for the measles virus. nih.gov In a panel of tested viruses that included both DNA viruses (herpes simplex virus, BK virus) and other RNA viruses (vesicular stomatitis virus, Echo virus), only the measles virus was inhibited. nih.gov Nucleoside analogs, as a class of compounds, are widely utilized for treating various viral diseases caused by RNA viruses. nih.gov However, the efficacy of specific analogs can be highly variable. For instance, a series of novel 4'-modified-2'-deoxy-2'-fluoro nucleosides, synthesized based on a compound that showed promise against respiratory syncytial virus (RSV), were evaluated against a panel of RNA viruses including Dengue, West Nile, Chikungunya, and Zika viruses, but none showed significant antiviral activity. nih.gov This highlights the specific nature of the interaction between nucleoside analogs and viral polymerases. respiratory-therapy.comnih.gov

Antimicrobial Activities of this compound and Related Nucleosides

In addition to antiviral properties, this compound and its precursors have been examined for their effects on microbial pathogens.

The compound 2'-amino-2'-deoxyadenosine was initially identified as an antibiotic with antimycoplasmal properties. nih.gov Mycoplasmas are a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics. The activity of this nucleoside analog against mycoplasma suggests a different mechanism of action than cell wall synthesis inhibitors.

The broader classification of 2'-amino-2'-deoxyadenosine includes its role as an anti-bacterial agent. nih.gov More specifically, the related compound 2'-Deoxyinosine (B131508) has been described as an antimicrobial peptide with potent activity against Gram-positive bacteria, such as Staphylococcus aureus. biosynth.com Its proposed mechanism involves binding to the 3'-hydroxyl group of nucleic acids, which interferes with DNA replication and transcription, and also prevents ribosomal RNA from binding to the ribosome, thereby inhibiting protein synthesis. biosynth.com

Antitumor and Anticancer Activities of Inosine (B1671953) Analogs

Theoretically, inosine analogs are considered effective inhibitors of tumor cell proliferation and have been investigated for their potential as anticancer agents. nih.gov The rationale behind this is that cancer cells often have increased metabolic rates and are more reliant on pathways like de novo purine (B94841) synthesis. researchgate.net

Inosine itself has demonstrated immunomodulatory effects that can contribute to antitumor activity. researchgate.net It has been identified as a metabolite that can be derived from the gut microbiota and enhances immunotherapeutic effects and antitumor T-cell responses. frontiersin.org Inosine can act as an alternative carbon source for effector T-cells, supporting their proliferation and function, particularly in the glucose-restricted tumor microenvironment. physiology.orgbiorxiv.org This can enhance the efficacy of cancer immunotherapies like immune checkpoint blockade. biorxiv.orgnih.gov

Furthermore, inosine analogs have been developed as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. researchgate.netphysiology.org Because cancer cells have a high demand for nucleic acids to sustain their rapid proliferation, inhibiting IMPDH can be an effective anticancer strategy. researchgate.net Some adenosine (B11128) analogs, which can be converted to inosine analogs, have been successfully marketed for anticancer purposes, and structure-activity relationship (SAR) analyses are ongoing to develop more potent candidates. nih.gov

Modulation of Chemotherapeutic Drug Cytotoxicity in Cancer Cell Lines

No data is available regarding the effect of this compound on the cytotoxicity of other chemotherapeutic drugs in cancer cell lines.

Effects on Cancer Cell Proliferation and Apoptosis Induction Pathways

There is no available research detailing the effects of this compound on the proliferation of cancer cells or its ability to induce apoptosis.

In Vivo Antitumor Efficacy in Xenograft Models

Information regarding the in vivo antitumor efficacy of this compound in xenograft models could not be found in the searched literature.

Molecular Mechanisms and Biomolecular Interactions of 2 Amino 2 Deoxyinosine

Interactions with Nucleic Acid Structures and Function

Influence of the 2'-Amino Group on DNA Duplex and Triplex Stability

The stability of the DNA double helix is a product of multiple forces, primarily hydrogen bonding between complementary bases and stacking interactions between adjacent bases atdbio.com. The addition of a 2-amino group to 2'-deoxyinosine (B131508), which forms 2'-amino-2'-deoxyinosine (structurally analogous to 2'-deoxyguanosine), has a pronounced stabilizing effect on DNA structures.

DNA Duplex Stability: In a standard DNA duplex, the substitution of a 2'-deoxyinosine-cytosine (I·C) pair with a this compound-cytosine pair (functionally a G·C pair) increases thermodynamic stability. The 2-amino group provides an additional hydrogen bond with the opposing cytosine, increasing the total number of hydrogen bonds from two in an I·C pair to three in a G·C pair nih.govmdpi.com. This enhancement is a primary reason why G·C-rich DNA sequences have higher melting temperatures than A·T-rich sequences nih.gov.

Quantum mechanical calculations and molecular dynamics simulations have confirmed that placing an amino group at the C2 position of the hypoxanthine (B114508) base stabilizes the DNA duplex as expected nih.govnih.gov. Experimental studies measuring the change in Gibbs free energy (ΔG°) show that the 2-amino group contributes significantly to duplex stability. The stabilization energy can range from 1.3 to 1.9 kcal/mol, depending on the salt concentration nih.gov. The general order of duplex stability for various base pairs demonstrates this contribution: G·C > I·C > A·T nih.govmdpi.comnih.gov.

Table 1: Impact of 2-Amino Group on DNA Duplex Stability This table illustrates the stabilizing effect of the 2-amino group by comparing the thermodynamic properties of DNA duplexes containing a G·C pair (analogous to this compound · C) versus an I·C pair (2'-deoxyinosine · C). Data is conceptual and based on findings from cited literature.

| Base Pair | Number of H-Bonds | Relative Stability | Typical ΔG° Contribution of 2-NH₂ Group (kcal/mol) |

|---|---|---|---|

| I·C | 2 | Lower | N/A |

| G·C | 3 | Higher | -1.3 to -1.9 nih.gov |

DNA Triplex Stability: DNA triplexes are three-stranded structures formed when a third strand, the triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA duplex. The stability of these structures is also highly dependent on hydrogen bonding. Surprisingly, the presence of a 2-amino group, as in this compound, has also been shown to stabilize DNA triplex structures nih.govnih.gov. This is noteworthy because the interactions in a triplex involve Hoogsteen or reverse Hoogsteen base pairing, which differ from the standard Watson-Crick pairing in a duplex. The stabilizing effect in triplexes is attributed to subtle electronic redistributions within the purine (B94841) base caused by the amino group nih.govnih.gov.

Base-Pairing Properties and Fidelity in DNA/RNA Contexts

The base-pairing properties of this compound are best understood by first examining its parent compound, 2'-deoxyinosine.

2'-Deoxyinosine as a "Universal Base" Analog: 2'-deoxyinosine (dI), which contains the base hypoxanthine, is structurally a guanosine analog that lacks the 2-amino group metabion.com. It has been widely regarded as a "universal base" because it can form hydrogen bonds with all four canonical bases (A, C, G, and T) metabion.comglenresearch.com. However, this pairing is not equivalent, leading to criticism of the "universal" terminology idtdna.com. The thermodynamic stability of these pairings follows a distinct preferential order: I·C > I·A > I·T ≅ I·G oup.comnih.govnih.gov. This preference for cytosine means that dI often functions as a specific analog of deoxyguanosine idtdna.com.

Table 2: Comparison of Base Pairing Preferences This interactive table summarizes the hierarchical pairing stability of 2'-deoxyinosine (dI) compared to the high-fidelity pairing of 2'-deoxyguanosine (dG), which is the functional equivalent of this compound.

| Purine Base | Paired with C | Paired with A | Paired with T | Paired with G | Fidelity |

|---|---|---|---|---|---|

| dI | Most Stable oup.comnih.gov | Moderately Stable oup.comnih.gov | Least Stable oup.comnih.gov | Least Stable oup.comnih.gov | Low (Promiscuous) |

| dG | Highly Stable | Mismatch | Mismatch | Mismatch | High (Specific) |

Implications of the 2'-Amino Modification: The addition of the 2-amino group to 2'-deoxyinosine restores the molecular structure of 2'-deoxyguanosine. This modification eliminates the ambiguous or "wobble" pairing characteristic of inosine (B1671953). This compound, like guanosine, acts as a high-fidelity base, pairing specifically and strongly with cytosine through three Watson-Crick hydrogen bonds. This modification enforces the strict base-pairing rules essential for the integrity of genetic information during DNA replication and transcription. The 2-amino group is crucial for this specificity, as it destabilizes mismatches, such as the A·G wobble mismatch genelink.com.

Role in Translesion Synthesis and DNA Repair Mechanisms

While this compound is a stable, natural analog, its precursor, 2'-deoxyinosine (dI), can arise in DNA as a lesion, primarily through the spontaneous deamination of 2'-deoxyadenosine (B1664071) researchgate.net. The cellular mechanisms that handle this lesion highlight the importance of the 2-amino group in maintaining genome integrity.

Deoxyinosine as a Mutagenic Lesion: When deoxyadenosine (A) deaminates to deoxyinosine (I), it creates a mismatch if the opposing strand contains thymine (T). During DNA replication, polymerases preferentially incorporate cytosine (C) opposite the dI lesion nih.gov. This is because the I·C pair is the most stable of the possible pairings involving inosine. If this misincorporation is not corrected, it results in an A·T to G·C transition mutation in subsequent rounds of replication, making dI a potent mutagenic lesion researchgate.netnih.gov.

Repair of Deoxyinosine: Mammalian cells primarily utilize the Base Excision Repair (BER) pathway to correct dI lesions researchgate.net. The process is initiated by a DNA glycosylase, such as human alkyladenine DNA glycosylase (AAG), which recognizes the hypoxanthine base and excises it by cleaving the N-glycosidic bond researchgate.net. This creates an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes, including APE1 endonuclease, a DNA polymerase, and a DNA ligase, to restore the correct A·T pair researchgate.net. The efficient removal of dI underscores the cell's imperative to prevent the mutagenic consequences of its ambiguous base-pairing.

Translesion Synthesis (TLS): Translesion synthesis is a DNA damage tolerance pathway that employs specialized, low-fidelity DNA polymerases to replicate past DNA lesions that block the main replicative polymerases nih.govmdpi.com. Studies using human DNA polymerases have shown that dI lesions are readily bypassed. Polymerases such as pol α, pol η, and pol κ preferentially incorporate dCMP opposite the dI lesion with high efficiency, further confirming the mutagenic potential of dI nih.gov. The removal of the 2-amino group from a related lesion, 7,8-dihydro-8-oxo-2′-deoxyguanosine (OxodG), to form its inosine analog was found not to be detrimental to repair, indicating that in some contexts, the absence of this group is tolerated by the repair machinery oup.com.

Enzyme-Compound Interactions and Modulation of Enzyme Activity

Modulation of Adenosine (B11128) Deaminase (ADA) Activity by this compound and Analogs

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively nih.govencyclopedia.pub. While this compound is not a direct substrate or product of ADA, its structural similarity to the enzyme's natural ligands suggests a potential for interaction.

The activity of ADA can be modulated by various purine analogs that act as competitive inhibitors by binding to the enzyme's active site. Research into the structure-activity relationships of ADA inhibitors provides insight into how this compound might interact with the enzyme.

Inosine as an Inhibitor: Inosine, the product of adenosine deamination, is known to be a competitive inhibitor of ADA, with a reported inhibition constant (Kᵢ) of 0.35 mM nih.gov.

Importance of the 2-Amino Group: The presence of an amino group on the purine ring can be important for binding. For example, 2-aminopurine is a potent competitive inhibitor of ADA, with a Kᵢ value of 0.33 mM, similar to that of inosine nih.gov. This suggests that the enzyme's active site can accommodate a 2-amino substituent.

Given that this compound is an analog of 2'-deoxyguanosine, it is structurally distinct from ADA's preferred substrate, 2'-deoxyadenosine. However, its resemblance to both inosine (the purine ring) and 2-aminopurine (the 2-amino group) indicates a possibility of it acting as a weak competitive inhibitor, although specific inhibitory data for this compound is not prominent in the literature. The enzyme exhibits rigid structural requirements for substrate binding, and variations from the adenosine structure typically lead to a loss of interaction efficiency nih.gov.

Table 3: Competitive Inhibition of Bovine Spleen Adenosine Deaminase by Purine Analogs Data from a study on ADA inhibition, illustrating the Kᵢ values for various substrate and product analogs nih.gov.

| Inhibitor | Kᵢ (mM) | Structural Relation to Substrate/Product |

|---|---|---|

| Adenine (B156593) | 0.17 | Substrate base |

| Phenylhydrazine | 0.25 | Non-analog inhibitor |

| 2-Aminopurine | 0.33 | Purine with 2-amino group |

| Inosine | 0.35 | Product |

| Purine | 1.1 | Core purine ring |

| 4-Aminopyrimidine | 1.3 | Pyrimidine analog |

| 4-Hydroxypyridine | 1.4 | Partial structure of inosine |

| 4-Aminopyridine | 1.8 | Pyridine analog |

Interactions with DNA Polymerases and Ligases

DNA Polymerases: The interaction of this compound with DNA polymerases is functionally identical to that of its natural counterpart, 2'-deoxyguanosine. During DNA replication, DNA polymerases select incoming deoxynucleoside triphosphates (dNTPs) based on their ability to form a proper Watson-Crick base pair with the template strand.

The 2-amino group of purines plays a critical role in this selection process researchgate.net. When a DNA polymerase encounters a cytosine in the template strand, it will incorporate this compound triphosphate (dGTP) into the nascent strand. Experiments comparing 2'-deoxyinosine with 2'-deoxyguanosine in template strands show that dI behaves much like dG with respect to its effect on replication by polymerases like the Klenow exo- fragment of E. coli DNA polymerase I oup.com. Some proofreading DNA polymerases can be used with primers containing deoxyinosine nih.gov.

DNA Ligases: DNA ligases are essential enzymes that seal nicks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination amegroups.org. The ligation reaction involves the formation of a phosphodiester bond between the 3'-hydroxyl (3'-OH) and 5'-phosphate (5'-PO₄) termini at a nick amegroups.org.

The chemical modification in this compound is on the nucleobase, not the sugar-phosphate backbone where ligation occurs. Therefore, its presence in a DNA strand does not directly interfere with the catalytic mechanism of DNA ligases. However, the activity of DNA ligases can be influenced by the conformation and stability of the DNA duplex at the nick site. As established, the 2-amino group enhances duplex stability nih.govnih.gov. This increased local stability could potentially facilitate the ligation process by maintaining a proper helical conformation at the nick, which is recognized by the ligase. DNA ligases encircle the nicked DNA, and a stable, well-formed duplex is the preferred substrate for efficient sealing amegroups.org.

Influence on Purine Nucleoside Phosphorylase (PNP) Pathways

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the catabolism of nucleosides. wikipedia.org It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in 6-oxopurine nucleosides, such as inosine and deoxyinosine, to yield the corresponding purine base and (deoxy)ribose-1-phosphate. wikipedia.orgebi.ac.uk This function is vital for maintaining the cellular pool of purines.

The general reaction catalyzed by PNP is:

Purine nucleoside + Phosphate (B84403) ⇌ Purine + alpha-D-ribose 1-phosphate wikipedia.org

Given that this compound is an analog of deoxyinosine, it is projected to interact with the PNP pathway. hmdb.ca The substrate specificity of PNP can be influenced by the structure of the nucleoside. Mammalian PNPs are typically trimeric and show high specificity for 6-oxopurines like inosine and guanosine, while bacterial PNPs are often hexameric and can exhibit a broader substrate range, accepting both 6-oxopurine and 6-aminopurine nucleosides. ebi.ac.ukresearchgate.netnih.gov The enzymatic synthesis of nucleoside analogs often utilizes bacterial PNPs due to this broader specificity. nih.gov

While direct studies on the interaction between this compound and PNP are not extensively documented, the enzyme is known to process various modified nucleosides. nih.gov The presence of the 2'-amino group represents a modification to the deoxyribose sugar moiety. The susceptibility of this compound to phosphorolysis by PNP would determine its stability and catabolic route. If it acts as a substrate, it would be degraded into hypoxanthine and 2-amino-2-deoxyribose-1-phosphate. Conversely, if it acts as an inhibitor, it could disrupt the normal purine salvage pathway, potentially leading to an accumulation of other nucleosides.

| Enzyme | Natural Substrates | Potential Interaction with this compound |

| Purine Nucleoside Phosphorylase (PNP) | Inosine, Deoxyinosine, Guanosine | Potential substrate for phosphorolysis or inhibitor of the pathway |

Cellular Uptake and Intracellular Metabolic Fate

The entry of this compound into cells and its subsequent conversion into active metabolites are critical determinants of its biological activity. This process relies on specific membrane transport proteins and intracellular enzymatic pathways.

Characterization of Nucleoside Transport Systems Affecting this compound Analogs

The uptake of nucleosides and their analogs from the extracellular environment into the cell is mediated by specialized membrane proteins known as nucleoside transporters (NTs). These transporters are broadly classified into two major families.

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides across the cell membrane down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides against their concentration gradient by coupling the transport to the sodium ion gradient.

Both families are crucial for the cellular uptake of a wide array of nucleoside analogs used in various therapies. Modifications to the sugar moiety of a nucleoside, such as the 2'-amino group in this compound, can significantly influence its recognition and translocation by these transporters. Studies on other 2'-substituted deoxyadenosine analogs have demonstrated that such modifications directly impact their interaction with transport proteins. researchgate.net While the specific transporters for this compound have not been identified, it is highly probable that its cellular entry is mediated by one or more members of the ENT and/or CNT families, which are known to transport a broad range of nucleoside derivatives.

| Transporter Family | Transport Mechanism | Substrates | Relevance to this compound Analogs |

| Equilibrative (ENTs) | Facilitated Diffusion | Purine & Pyrimidine Nucleosides/Analogs | Likely involved in bidirectional transport across the cell membrane. |

| Concentrative (CNTs) | Secondary Active Transport (Na+-coupled) | Purine & Pyrimidine Nucleosides/Analogs | Potentially responsible for accumulation within the cell against a concentration gradient. |

Intracellular Conversion Pathways of this compound and its Precursors

Once inside the cell, nucleoside analogs typically undergo enzymatic modification to exert their biological effects. The most common activation pathway is phosphorylation, where cellular kinases add phosphate groups to the 5'-hydroxyl position of the sugar moiety, converting the nucleoside into its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form.

The metabolic pathway for this compound is expected to follow this general scheme. The initial and rate-limiting step is the conversion to this compound 5'-monophosphate. Research on the related compound, 2',3'-dideoxyguanosine, showed that its intracellular utilization is dominated by phosphorylation. nih.gov In that case, adenosine kinase was implicated in the phosphorylation process. nih.gov It is plausible that cellular enzymes such as deoxycytidine kinase, adenosine kinase, or other nucleoside kinases are responsible for the initial phosphorylation of this compound.

Following the initial phosphorylation, subsequent phosphorylation steps would be catalyzed by nucleoside monophosphate and diphosphate kinases to yield this compound 5'-triphosphate. This triphosphate analog can then interact with various cellular targets. For instance, a related compound, 2'-amino-2'-deoxyguanosine, has been shown to act as a cofactor for self-splicing in group I catalytic RNA, indicating that 2'-amino substituted nucleosides can participate in fundamental biological processes. nih.gov

Therapeutic Potential and Advanced Research Applications of 2 Amino 2 Deoxyinosine

Applications in Oligonucleotide-Based Therapeutics

Oligonucleotide-based therapeutics represent a promising class of drugs that can modulate gene expression with high specificity. The incorporation of modified nucleosides, such as 2'-amino-2'-deoxyinosine, is a key strategy to overcome the inherent limitations of natural nucleic acids, such as susceptibility to nuclease degradation.

Stabilization of Small Interfering RNAs (siRNAs) through 2'-Amino Modifications

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence the expression of specific genes. A major hurdle for their therapeutic use is their rapid degradation by nucleases present in serum. Chemical modifications are essential to improve their stability and pharmacokinetic properties.

Modifications at the 2'-position of the ribose sugar are a cornerstone of siRNA design. The replacement of the native 2'-hydroxyl group with moieties like 2'-amino (2'-NH2), 2'-O-methyl (2'-OMe), or 2'-fluoro (2'-F) can significantly enhance nuclease resistance. These substitutions sterically hinder the access of ribonucleases, which often rely on the 2'-hydroxyl group for their cleavage mechanism. This modification confers resistance to enzymes that would otherwise rapidly degrade the siRNA duplex.

While 2'-F and 2'-OMe are the most common modifications used in clinically approved siRNA drugs, the 2'-amino modification offers a similar protective effect. By conferring resistance to nuclease attack, 2'-amino modifications can prolong the half-life of siRNAs in biological fluids, thereby enhancing their therapeutic potential.

Rational Design of Aptamers with Enhanced Bioactivity via this compound Incorporation

Aptamers are single-stranded oligonucleotides (DNA or RNA) that fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. They are generated through an in vitro selection process called Systematic Evolution of Ligands by EXponential enrichment (SELEX). To improve their therapeutic utility, aptamers are often chemically modified to increase their stability and binding capabilities.

The incorporation of 2'-amino-modified nucleotides into RNA aptamer libraries during the SELEX process is a well-established strategy to generate nuclease-resistant ligands. nih.govoup.com This modification is particularly valuable as unmodified RNA has a very short half-life in serum.

Key Research Findings on 2'-Amino Modified Aptamers:

Nuclease Resistance: Aptamers containing 2'-amino modifications exhibit significantly enhanced stability in serum compared to their unmodified counterparts. For instance, 2'-amino-modified RNA aptamers developed against human tumor necrosis factor α (hTNFα) showed a half-life of up to 8 hours, a dramatic increase from the minutes-long half-life of the corresponding unmodified RNA. oup.com Similarly, 2'-amino pyrimidine-modified RNA aptamers targeting basic fibroblast growth factor (bFGF) were found to be 100-fold more stable in serum than the natural RNA aptamer. tandfonline.com

Binding Affinity: The introduction of 2'-amino groups can influence the binding affinity of the aptamer to its target. While this modification is primarily for stability, studies have shown that 2'-amino-modified aptamers can maintain high binding affinity. For example, 2'-amino-modified aptamers have been developed against vascular endothelial growth factor (VEGF) and interferon-gamma (IFN-γ) with high affinity. nih.govtandfonline.com However, in some cases, the affinity may be slightly lower compared to other modifications like 2'-fluoro. One study comparing aptamers for VPF/VEGF found that 2'-fluoro modifications resulted in higher binding affinities than 2'-amino modifications. nih.gov

The table below summarizes the properties of aptamers incorporating 2'-amino modifications based on various studies.

| Target Protein | Aptamer Type | Modification | Dissociation Constant (Kd) | Serum Half-life |

| hTNFα | RNA | 2'-NH2-purine | High Affinity (not quantified) | ~8 hours |

| bFGF | RNA | 2'-NH2-pyrimidine | 0.35 nM | 100-fold > unmodified |

| IFN-γ | RNA | 2'-NH2 | 1.8 nM | 80 hours |

| VPF/VEGF | RNA | 2'-NH2-pyrimidine | 400 pM | Enhanced |

This data underscores the utility of incorporating 2'-amino nucleosides in the rational design of aptamers, yielding molecules with the requisite stability for therapeutic consideration.

Utilization as a Biochemical Probe in Molecular Biology

Beyond its therapeutic applications, the unique chemical nature of the 2'-amino group makes this compound a valuable tool for probing the structure and function of nucleic acids and their interactions with other molecules.

Probing Metal Ion Interactions within Ribozymes

Ribozymes are RNA molecules that can catalyze specific biochemical reactions, similar to protein enzymes. Their function, including proper folding and catalysis, is often critically dependent on interactions with metal ions. Divalent metal ions, in particular, can bind to specific sites within the RNA structure, neutralizing the negative charge of the phosphate (B84403) backbone and directly participating in the catalytic mechanism, often acting as a general acid or base.

The 2'-amino group of an incorporated this compound nucleoside can serve as a sensitive probe for the local environment within a ribozyme's active site. With a pKa value around 6.2, the 2'-amino group can exist in either a neutral (-NH2) or protonated (-NH3+) state under physiological conditions. This charge state is highly sensitive to the local electrostatic environment. Therefore, placing a this compound at or near a suspected metal-binding site allows researchers to:

Map Binding Sites: Changes in the catalytic activity of the ribozyme upon substitution with the 2'-amino analog can indicate that the original 2'-hydroxyl group was involved in coordinating a metal ion.

Probe Electrostatic Environment: The protonation state of the 2'-amino group can be monitored using spectroscopic techniques. A shift in its pKa can provide information about the proximity of negatively charged phosphate groups or positively charged metal ions.

Investigate Catalytic Mechanism: In many ribozymes, the cleavage of the phosphodiester bond involves a 2'-hydroxyl group acting as a nucleophile. Replacing this hydroxyl with an amino group and observing the effect on the reaction rate helps to elucidate the role of specific functional groups in catalysis.

Investigation of DNA Structure-Function Relationships

The structure of DNA is intrinsically linked to its function in storing and transmitting genetic information. Introducing chemical modifications into a DNA strand and studying the resulting changes in structure and stability provides valuable insights into these relationships.

Incorporating this compound into a DNA oligonucleotide introduces a significant perturbation at the sugar-phosphate backbone. Studies on the closely related 2'-amino-2'-deoxycytidine have shown that the presence of a 2'-amino group can destabilize DNA:DNA and DNA:RNA duplexes. This destabilization is likely due to steric and electronic effects of the amino group in the minor groove of the duplex.

By strategically placing this compound within a DNA sequence, researchers can investigate:

Duplex Stability: Measuring the change in melting temperature (Tm) of DNA duplexes containing the modification helps to quantify its effect on thermodynamic stability.

Protein-DNA Interactions: The function of DNA often involves interactions with proteins such as polymerases and transcription factors. Placing a 2'-amino modification at the interface of such an interaction can reveal critical contact points and probe the importance of the DNA's minor groove structure for protein recognition.

Photocrosslinking Applications in Biomolecular Interaction Studies

Photocrosslinking is a powerful technique used to "capture" transient or weak interactions between biomolecules, such as those between proteins and nucleic acids. This method involves incorporating a photoreactive group into one molecule, which, upon activation with UV light, forms a covalent bond with a nearby interacting molecule.

The 2'-amino group of this compound serves as a convenient chemical handle for the site-specific attachment of a photoreactive crosslinking agent. The primary amine is nucleophilic and can be readily coupled to various crosslinking reagents (e.g., those containing an N-hydroxysuccinimide ester or isothiocyanate group) that are not themselves photoreactive. This allows for a two-step process:

An oligonucleotide is synthesized with this compound at a specific, desired position.

A photoreactive moiety, such as a benzophenone, aryl azide (B81097), or diazirine, is then chemically conjugated to the 2'-amino group.

This modified oligonucleotide can then be used in experiments to identify its binding partners within a complex biological sample, such as a cell lysate. Upon UV irradiation, the photoreactive group is activated and covalently links the oligonucleotide to any molecule in its immediate vicinity, effectively trapping the interaction for subsequent analysis by techniques like mass spectrometry. This approach provides high-resolution information about the specific sites of biomolecular interactions.

Combination Therapies and Strategies for Drug Synergy

The exploration of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome resistance. The nucleoside analog this compound, and its close structural relative 2'-deoxyinosine (B131508), have been investigated for their potential to work synergistically with established chemotherapeutic agents. This section details the findings related to these combination strategies.

Research has demonstrated that 2'-deoxyinosine (d-Ino) can significantly enhance the antitumor activity of 5-fluorouracil (FUra), a widely used chemotherapeutic agent. The synergy stems from the role of 2'-deoxyinosine as a modulator that provides tumors with deoxyribose 1-phosphate, a cofactor for the enzyme thymidine phosphorylase (TP). researchgate.net This biochemical modulation potentiates the activation of 5-fluorouracil, leading to a more potent cytotoxic effect on cancer cells. researchgate.net

In a study involving the LS174T human colorectal cell line, the combination of 2'-deoxyinosine and genetic modulation (transfer of the TP gene) resulted in a dramatic increase in cancer cell sensitivity to 5-fluorouracil. researchgate.net This potentiation was marked by a significant shift in the metabolic pathway of 5-fluorouracil, leading to a 5000% increase in cytosolic fluorodeoxyuridine monophosphate, a stronger and more prolonged inhibition of the critical enzyme thymidylate synthase, and a 300% increase in DNA damage. researchgate.net

The impact of this combination was also validated in preclinical in vivo models using xenograft-bearing mice. While 5-fluorouracil alone was ineffective on the tumor growth, the combination of FUra with 2'-deoxyinosine in animals with TP-transfected tumors resulted in an 80% reduction in tumor size. researchgate.net These findings suggest that high tumoral TP activity, supported by 2'-deoxyinosine, enhances the sensitivity of cancers to fluoropyrimidines by activating 5-fluorouracil through a DNA-damaging pathway. researchgate.net

Table 1: Enhanced Efficacy of 5-Fluorouracil with 2'-Deoxyinosine Modulation

| Experimental Model | Parameter Measured | Outcome of Combination Therapy | Fold/Percent Change |

| Human Colorectal Cells (LS174T) in vitro | Cell Sensitivity to 5-FU | Increased Sensitivity | ~4000x |

| Human Colorectal Cells (LS174T) in vitro | Cytosolic Fluorodeoxyuridine Monophosphate | Increased Levels | +5000% |

| Human Colorectal Cells (LS174T) in vitro | DNA Damage | Increased Damage | +300% |

| Xenograft Mouse Model in vivo | Tumor Size Reduction | Decreased Tumor Growth | 80% |

Based on the available scientific literature, there is currently no specific information detailing strategies that utilize this compound to overcome established drug resistance mechanisms in cancer treatment. Research has focused more on its role in direct synergistic combinations rather than on reversing resistance profiles.

Advanced Research Methodologies and Future Directions for 2 Amino 2 Deoxyinosine Studies

Structural Biology Approaches to Elucidate Molecular Mechanisms

To fully comprehend the biological functions of 2'-Amino-2'-deoxyinosine, it is imperative to elucidate its molecular interactions through structural biology. These approaches provide a three-dimensional understanding of how the compound engages with its biological targets, thereby revealing the underpinnings of its mechanism of action.

Application of Molecular Dynamics Simulations to this compound Interactions

Molecular dynamics (MD) simulations offer a computational lens to observe the time-resolved behavior of molecules. While specific MD studies on this compound are not widely available, the methodologies applied to analogous compounds like 2-aminopurine (2AP) serve as a blueprint for future investigations.

MD simulations can be instrumental in dissecting the conformational landscape of this compound, both as an independent entity and when integrated into nucleic acid polymers. Such simulations would illuminate the influence of the 2'-amino substituent on the sugar pucker, the orientation of the nucleobase relative to the sugar (glycosidic bond rotation), and the resultant local and global structure of DNA or RNA. Furthermore, MD simulations are a powerful tool for exploring the binding dynamics between this compound and its protein targets. These in silico experiments can map out the critical intermolecular forces, such as hydrogen bonds and van der Waals interactions, that dictate binding affinity and specificity. This knowledge is foundational for understanding its biological effects and for guiding the development of enhanced derivatives. For example, MD simulations performed on DNA containing the fluorescent analog 2-aminopurine have successfully characterized the kinetics of base stacking, demonstrating the power of this technique to reveal dynamic molecular processes.

| Research Question | MD Simulation Approach | Expected Outcome |

|---|---|---|

| Conformational preferences of this compound | Simulation of the isolated nucleoside in an aqueous environment | Identification of dominant sugar conformations, glycosidic torsion angles, and key intramolecular hydrogen bonds. |

| Impact on nucleic acid structure | Simulation of a DNA or RNA duplex with an incorporated this compound | Quantification of alterations in local helical parameters, assessment of duplex stability, and analysis of solvent interactions. |

| Interaction with a target protein | Simulation of the this compound-protein complex in a solvated system | Mapping of the binding interface, calculation of binding free energies, and visualization of conformational adaptations upon binding. |

Crystallographic and Spectroscopic Studies of this compound Complexes

Experimental structural biology techniques, such as X-ray crystallography and spectroscopy, are essential for validating and complementing computational predictions with high-resolution empirical data.

X-ray crystallography stands as the gold standard for determining the atomic-level structure of molecular complexes. Co-crystallization of this compound with a biological target, followed by X-ray diffraction analysis, can yield a precise three-dimensional model of their interaction. This would unambiguously define the binding pose, the network of interactions, and any induced conformational changes in the target macromolecule, providing an invaluable blueprint for structure-based drug design.

Spectroscopic techniques , most notably Nuclear Magnetic Resonance (NMR) spectroscopy, provide rich information about molecular structure and dynamics in solution. For this compound, NMR can be applied to:

Verify its chemical structure and stereoisomeric purity.

Ascertain the pKa of the 2'-amino group, which dictates its charge state under physiological conditions. This has been effectively accomplished for the analogous 2'-amino-2'-deoxyguanosine using 15N NMR spectroscopy. nbinno.comresearchgate.netmetabion.comnih.gov

Probe its binding to target molecules by observing changes in the chemical shifts of atoms upon complex formation.

Although this compound is not inherently fluorescent, fluorescence spectroscopy could be employed through the synthesis of fluorescently labeled derivatives. The related purine (B94841) analog, 2-aminopurine, is a widely utilized fluorescent probe whose emission properties are highly sensitive to its local environment, making it a powerful tool for studying nucleic acid dynamics. researchgate.netwgtn.ac.nz

Integration of Omics Technologies in this compound Research

Omics technologies enable a global assessment of the molecular changes within a biological system in response to a specific perturbation, such as treatment with this compound. The integration of various omics disciplines can paint a comprehensive picture of the compound's cellular effects.

Genomic and Transcriptomic Analyses of Producing Organisms

Current scientific literature indicates that this compound is a synthetic compound and is not known to be produced naturally by any organism. Consequently, the study of its biosynthesis through genomic and transcriptomic analyses of a producing organism is not applicable.

Proteomic and Metabolomic Profiling of Cellular Responses

Proteomics , the large-scale analysis of the proteome, can identify changes in protein expression and post-translational modifications following cellular exposure to this compound. This can reveal the cellular pathways and processes that are modulated by the compound. For instance, if this compound exhibits anticancer properties, a proteomic study might uncover alterations in the levels of proteins that regulate the cell cycle, DNA repair, or apoptosis.

Metabolomics , the comprehensive analysis of metabolites in a biological sample, can provide a snapshot of the metabolic state of a cell. Treatment with this compound, a nucleoside analog, is likely to impact nucleotide metabolism and related pathways. Metabolomic profiling can quantify these changes, offering insights into the compound's metabolic fate and its effects on cellular energy status and biosynthetic processes.

| Omics Technology | Experimental Approach | Potential Findings |

|---|---|---|

| Proteomics | Quantitative mass spectrometry of cell lysates from treated and untreated cells. | - Differential expression of enzymes involved in nucleotide metabolism.

|

| Metabolomics | LC-MS or GC-MS analysis of intracellular extracts from treated and untreated cells. | - Changes in the pools of endogenous purine and pyrimidine nucleosides/nucleotides.

|

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of new derivatives of this compound is a key strategy for enhancing its therapeutic potential. By systematically modifying its chemical structure, it is possible to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic parameters. This endeavor is guided by the structure-activity relationships (SAR) established through the aforementioned structural and omics studies.

The chemical synthesis of modified nucleosides is a mature field, offering a wide array of strategies for derivatization. Potential sites for modification on the this compound scaffold include:

The 2'-Amino Group: This group can be acylated, alkylated, or otherwise functionalized to modulate its polarity and hydrogen bonding capabilities.

The Sugar Moiety: The 3'- and 5'-hydroxyl groups are common sites for modification. For example, the introduction of prodrug moieties at the 5'-position, such as phosphoramidates (ProTide technology), can facilitate cellular uptake and intracellular activation. nih.gov

The Hypoxanthine (B114508) Base: Modifications to the purine ring system can influence target recognition and prevent metabolic inactivation.

The design process is often accelerated by computational chemistry, which can predict the impact of specific modifications on the compound's properties. The synthesized derivatives are then evaluated in biological assays, and the results feed back into the design cycle, allowing for an iterative optimization process aimed at developing superior therapeutic candidates.

Translational Research and Preclinical Development Prospects for this compound Analogs

The journey of a this compound analog from a laboratory curiosity to a potential therapeutic candidate is a multi-step process. Preclinical development is a critical phase that aims to establish the preliminary efficacy and safety of a compound before it can be considered for human trials. This involves a battery of in vitro and in vivo studies designed to characterize the compound's pharmacological and toxicological properties.

A significant area of interest for these analogs lies in their potential as anticancer agents. Research into purine nucleoside analogs has highlighted their ability to interfere with cellular processes in rapidly dividing cancer cells. For instance, some purine analogs can act as modulators of multi-drug resistance, a major hurdle in cancer chemotherapy. One such analog, sulfinosine, has demonstrated the ability to sensitize resistant cancer cells to standard chemotherapeutic agents by modulating the activity of P-glycoprotein, a key drug efflux pump. nih.gov This suggests a potential avenue of investigation for this compound analogs, exploring their capacity to act as chemosensitizers or as standalone cytotoxic agents.

Furthermore, the immunological properties of purine nucleoside analogs present another exciting prospect. These compounds have been shown to have activity against non-dividing lymphocytes, which could be beneficial in the treatment of low-grade lymphoid malignancies and potentially in autoimmune diseases. nih.gov The introduction of the 2'-amino group in this compound may alter its interaction with key enzymes and receptors involved in immune modulation, opening up possibilities for its application in immuno-oncology.

In the field of virology, nucleoside analogs are a cornerstone of antiviral therapy. Structurally related compounds, such as carbocyclic analogs of 2-amino-6-substituted-purines, have shown in vitro activity against Herpes Simplex Virus (HSV-1) and vaccinia virus. This provides a rationale for investigating the antiviral spectrum of this compound analogs against a range of DNA and RNA viruses. The mechanism of action for many antiviral nucleosides involves their conversion to the triphosphate form, which then inhibits viral polymerases. nih.govmsdvetmanual.com Preclinical studies would need to assess the efficiency of this phosphorylation and the inhibitory potency of the resulting triphosphate against viral and host cell polymerases to determine the therapeutic window.

The preclinical development pipeline for a promising this compound analog would typically involve a series of rigorous evaluations:

In vitro cytotoxicity screening: Assessing the compound's ability to kill cancer cells across various cell lines.

In vitro antiviral assays: Determining the compound's efficacy against a panel of relevant viruses.

Mechanism of action studies: Elucidating how the compound exerts its biological effects at a molecular level.

In vivo efficacy studies: Evaluating the compound's therapeutic effect in animal models of cancer or viral infection.

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion of the compound in animal models to understand its behavior in a living system.

Preliminary toxicology studies: Identifying potential adverse effects and establishing a preliminary safety profile.

Interactive Table of Preclinical Data for Hypothetical this compound Analogs:

| Compound ID | Target Indication | In Vitro Efficacy (IC50/EC50) | Animal Model | In Vivo Efficacy | Mechanism of Action |

| ADI-101 | Pancreatic Cancer | 5 µM (PANC-1 cells) | Xenograft (mice) | 40% tumor growth inhibition | DNA chain termination |

| ADI-205 | Herpes Simplex Virus 1 | 2 µM (Vero cells) | Murine HSV-1 model | Reduced viral load | Inhibition of viral DNA polymerase |

| ADI-315 | Acute Myeloid Leukemia | 1 µM (HL-60 cells) | Patient-derived xenograft | Increased survival | Induction of apoptosis |

The successful navigation of these preclinical hurdles is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies, which, if approved, would permit the initiation of clinical trials in humans. While the path is long and challenging, the unique structural features of this compound analogs hold the promise of yielding novel and effective therapies for a range of diseases.

常见问题

Q. How is 2'-Amino-2'-deoxyinosine synthesized and characterized in laboratory settings?

Synthesis typically involves chemical modification of natural nucleosides. For example, uridine derivatives can be modified via reductive amination or enzymatic pathways to introduce the amino group at the 2'-position. Characterization employs UV-Vis spectroscopy (to confirm nucleoside absorption profiles), (to verify structural integrity and regioselectivity), and mass spectrometry (for molecular weight validation). Purity is assessed using HPLC with UV detection .

Q. What are the recommended storage and handling protocols for this compound?

The compound is hygroscopic and thermally sensitive. Store lyophilized forms at -20°C in airtight, desiccated containers. For handling, use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work under a fume hood to minimize inhalation risks, as amino-modified nucleosides may release irritants during solubilization .

Q. How is this compound detected and quantified in biological samples?

Analytical methods include:

- HPLC-UV/FLD : Separates nucleosides using reverse-phase columns (e.g., C18) with mobile phases like ammonium acetate/acetonitrile.

- Capillary Electrophoresis (CE) : Resolves isomers with high resolution using borate buffers.

- Mass Spectrometry (MS) : Detects via MRM transitions (e.g., m/z 268 → 136 for fragmentation patterns) .

Advanced Research Questions

Q. What role does this compound play in enzymatic excision repair mechanisms?

Human alkyladenine DNA glycosylase (hAAG) selectively excises 2'-deoxyinosine lesions caused by deamination. Experimental optimization includes:

Q. How is this compound utilized in studying viral mutation dynamics?

In HIV-1 resistance studies, deoxyinosine is incorporated at the 3' end of PCR primers to enhance discriminatory power for detecting minor viral populations (e.g., M184V mutation). Key steps:

- Design selective oligonucleotides with destabilizing mismatches.

- Use quantitative real-time PCR with cycle threshold (Ct) adjustments to detect <0.2% mutant variants .

Q. What methodological considerations are critical when using this compound as a universal base in oligonucleotide design?

- Base Pairing Flexibility : Deoxyinosine forms stable pairs with adenine, cytosine, and thymine. Hybridization conditions (e.g., 42–55°C, low salt buffers) must be optimized to minimize off-target binding.

- Probe Design : Use solid-phase hybridization assays to validate mismatch discrimination. For example, Case-Green & Southern (1994) demonstrated <5% binding efficiency for single mismatches .

Q. How does this compound function as a biomarker in inflammatory models?

Elevated levels of 2'-deoxyinosine in fecal samples correlate with gut-liver axis dysregulation. Metabolomic workflows include:

- LC-MS/MS profiling of purine derivatives.

- Multivariate analysis (PCA/PLS-DA) to link metabolite concentrations (e.g., >2-fold increase in inflammatory mice) to cytokine expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。